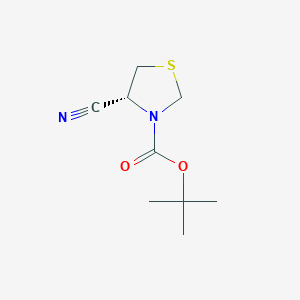
(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is a compound that has not been directly described in the provided papers. However, related compounds have been synthesized and studied, which can give insights into the properties and potential synthesis of the target molecule. For instance, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is an intermediate of Biotin, a vital water-soluble vitamin . This suggests that the target compound may also be related to biologically active molecules and could be synthesized from similar starting materials such as L-cystine.
Synthesis Analysis
The synthesis of related thiazolidine derivatives typically involves multi-step processes. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine was achieved in an overall yield of 54% through three steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation . Similarly, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, indicating that amino acids can serve as starting materials for such compounds . These methods could potentially be adapted for the synthesis of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester by incorporating a cyano functional group at the appropriate step.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is crucial for their biological activity and chemical reactivity. The structure of (R)-thiazolidine-4-carboxylic acid was refined at different temperatures, and population analysis was carried out to refine the electron distribution within the molecule . This type of analysis is essential for understanding the electronic properties of the molecule, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Thiazolidine derivatives participate in various chemical reactions. For instance, the condensation of thiazolidine-2,4-dicarboxylic acid with phenyl isocyanate led to the formation of hydantoins . N-acylation followed by reaction with benzylamine was regioselective, leading to bicyclic derivatives . These reactions demonstrate the versatility of thiazolidine derivatives in forming a range of chemical structures, which could be relevant for the synthesis and functionalization of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. While specific properties of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester are not provided, related compounds exhibit interesting behaviors in solution, such as stereoselective esterification and acid-catalyzed epimerization mechanisms . These properties are important for the practical use of these compounds in chemical synthesis and may also affect their storage, handling, and application in various fields.
Wissenschaftliche Forschungsanwendungen
Bioactive Compounds and Derivatives
(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester, as a derivative of thiazolidine, may share some properties with other thiazolidine derivatives. Thiazolidines and their analogs, including rhodanines and other thiazolidin-4-ones, are notable for their broad spectrum of biological activities. These compounds demonstrate significant anticancer, antimicrobial, and antibacterial properties. Furthermore, they have been explored for their potential in cosmetic, agronomic, and pharmaceutical industries due to their bioactive nature (Dembitsky, 2006; Szczepański et al., 2022; Santos et al., 2018).
Catalytic Kinetic Resolution
The compound may also be utilized in catalytic non-enzymatic kinetic resolution processes. These processes are crucial in asymmetric organic synthesis, providing high enantioselectivity and yield for products and recovered starting materials. The use of a chiral catalyst in the non-enzymatic kinetic resolution of racemic compounds is an area of significant importance in this field of study (Pellissier, 2011).
Enzymatic Catalysis and Hydrolases
In enzymatic processes, derivatives of thiazolidine, like the one , might interact with enzymes such as carboxylic ester hydrolases (CEHs). These enzymes catalyze the hydrolysis of carboxylic esters and show a vast substrate specificity. CEHs are valuable in various industrial applications and are subjects of extensive research in protein engineering and potential industrial applications (Oh et al., 2019).
Environmental Impact and Fate of Parabens
Although not directly related to the compound , it's essential to consider the environmental aspects of similar chemical structures. Parabens, for instance, which share the ester functional group, are used as preservatives and have been a concern due to their potential as weak endocrine disrupter chemicals and their ubiquitous presence in surface water and sediments. Understanding the environmental fate and behavior of similar compounds is crucial for assessing potential environmental risks (Haman et al., 2015).
Advanced Drug Synthesis
In the context of drug synthesis, the versatile chemical structure of (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester could be of significant interest. Compounds with similar backbones have been utilized in synthesizing a broad range of biologically active compounds, indicating the potential of such structures in medicinal chemistry and drug development (Zhang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Recent advances in the transesterification of β-keto esters have led to the development of a variety of different approaches . Particular interest has been paid to methodologies with minimal environmental impact . This suggests that future research may continue to focus on developing more efficient and environmentally friendly methods for the synthesis and modification of ester compounds .
Eigenschaften
IUPAC Name |
tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZOKOCBWIYDLT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374109 | |
| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester | |
CAS RN |
391248-15-0 | |
| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



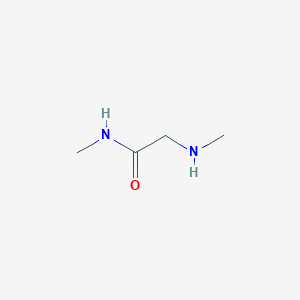
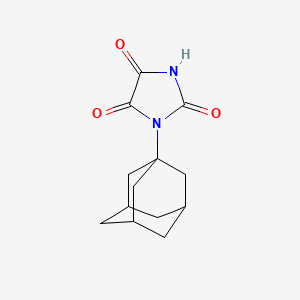

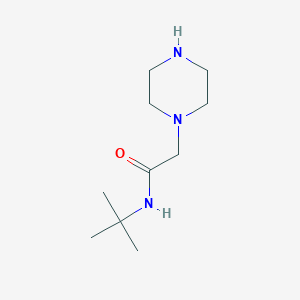
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
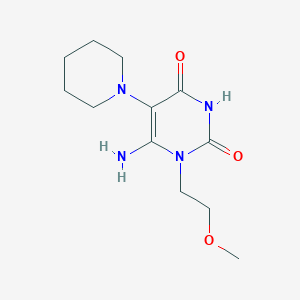






![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)